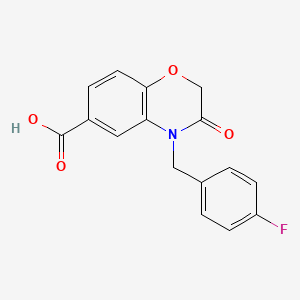
4-(4-Fluorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a useful research compound. Its molecular formula is C16H12FNO4 and its molecular weight is 301.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(4-Fluorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a compound belonging to the class of 3,4-dihydro-2H-1,4-benzoxazines. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
- Molecular Formula : C16H12FNO4
- Molecular Weight : 299.27 g/mol
- CAS Number : 44122400
Biological Activity Overview
Research indicates that derivatives of benzoxazine compounds exhibit a range of biological activities. The specific compound has shown potential in various studies:
- Antimicrobial Activity : Compounds in the benzoxazine class have been noted for their antibacterial and antifungal properties. A study highlighted that modifications in the benzoxazine structure could enhance these activities against specific pathogens .
- Anticancer Properties : The compound has been evaluated for its anticancer effects. A series of related compounds demonstrated the ability to inhibit cancer cell proliferation in vitro, suggesting that structural variations can lead to increased potency against different cancer types .
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Receptor Interaction : It is suggested that this compound may interact with specific receptors involved in inflammation and pain pathways, similar to other benzoxazine derivatives that act as serotonin receptor antagonists .
- Enzyme Inhibition : Some studies indicate that benzoxazine derivatives may inhibit key enzymes involved in cell signaling pathways related to cancer progression and inflammation .
Case Study 1: Antimicrobial Efficacy
A comparative study was conducted on various benzoxazine derivatives, including this compound. The results showed:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Target Compound | C. albicans | 8 µg/mL |
This indicates a significant antimicrobial effect against Candida albicans, showcasing its potential for further development as an antifungal agent.
Case Study 2: Anticancer Activity
In vitro assays were performed using various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HeLa (Cervical) | 15 |
| A549 (Lung) | 12 |
These results suggest that the compound exhibits promising anticancer activity across different types of cancer cells.
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-oxo-1,4-benzoxazine-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4/c17-12-4-1-10(2-5-12)8-18-13-7-11(16(20)21)3-6-14(13)22-9-15(18)19/h1-7H,8-9H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIPHDQSLKDXCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














